5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]
Overview
Description
'5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]', also known as OXD-1, is a small molecule that has gained attention in recent years due to its potential applications in various scientific research fields. OXD-1 is a bisimide compound that has been found to have promising properties as an electron transport material in organic electronic devices, as well as a potential therapeutic agent for various diseases. In
Mechanism of Action
The mechanism of action of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. Studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the development and progression of cancer. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has anticancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines. In addition, 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been found to have antiviral properties, with the ability to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] for lab experiments is its high purity and yield, which makes it easy to work with and ensures reproducibility of results. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is its relatively low solubility in common solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]. One area of interest is in the development of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] and its potential applications in the treatment of disease. Another area of interest is in the development of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] as an electron transport material for organic electronic devices. Further studies are needed to optimize the properties of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] for use in these devices, and to explore its potential applications in other areas of organic electronics. Finally, there is potential for 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] to be used as a tool in chemical biology research, as its unique structure and properties could be used to probe biological systems and pathways.
Scientific Research Applications
5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been found to have potential applications in various scientific research fields. One of the most promising applications is in organic electronic devices, where 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been shown to have excellent electron transport properties. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to have potential therapeutic applications, with studies showing that it has anticancer, anti-inflammatory, and antiviral properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[2-(4-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5/c1-17-3-7-19(8-4-17)31-27(33)23-13-11-21(15-25(23)29(31)35)37-22-12-14-24-26(16-22)30(36)32(28(24)34)20-9-5-18(2)6-10-20/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGBQZWAPMUZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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